Canavanine
Description
Classification as a Non-Protein Amino Acid (NPAA)
L-Canavanine is classified as a non-proteinogenic L-alpha-amino acid. nih.govebi.ac.ukyeastgenome.org Unlike the 20 standard amino acids that are incorporated into proteins during translation, L-canavanine is not typically found in the proteins of most organisms. nih.govebi.ac.ukwikipedia.org Structurally, it is an analog of the proteinogenic amino acid L-arginine, with the key difference being the replacement of a methylene (B1212753) bridge with an oxygen atom in its structure. wikipedia.orguky.eduuky.edu This structural mimicry is central to its biological activity and its role as an L-arginine antimetabolite. nih.govuky.eduuky.edu Non-proteinogenic amino acids are common in the plant kingdom, with over 60 identified in the Leguminosae family alone. frontiersin.org Plants utilize these compounds for various interactions with their environment. frontiersin.orgnih.gov
Natural Occurrence and Distribution in Leguminous Plants
L-Canavanine is synthesized exclusively by leguminous plants belonging to the family Fabaceae (Leguminosae). uky.educdnsciencepub.com Its occurrence is limited to legumes, specifically within the subfamily Papilionoideae. cdnsciencepub.comnih.govuky.edu While present in all tissues of the living plant, L-canavanine is primarily stored in the seeds. uky.edu
Abundance in Specific Plant Species (e.g., Canavalia ensiformis, Medicago sativa)
Many leguminous species are prolific producers of L-canavanine, dedicating substantial nitrogen resources to its storage. uky.eduresearchgate.net Notable examples include species from the genus Canavalia, such as Canavalia ensiformis (jack bean) and Canavalia gladiata (sword bean). uky.eduresearchgate.netuky.edu Canavalia ensiformis seeds can contain about 2.5% to 5.1% canavanine by dry weight, while Canavalia gladiata stores around 1.4%. uky.eduresearchgate.netuky.eduresearchgate.net The neotropical legume Dioclea megacarpa is also known to sequester very high amounts of seed this compound. uky.eduresearchgate.net
Another significant source of L-canavanine, particularly in North America, is Medicago sativa (alfalfa). uky.eduuky.eduuky.edu Alfalfa seeds are rich in this non-protein amino acid, with concentrations typically ranging from 1.4% to 1.8% of the dry matter. nih.govresearchgate.nettandfonline.comtandfonline.com Other species reported to contain this compound include Hedysarum alpinum and Vicia villosa (hairy vetch). frontiersin.orgnih.govresearchgate.net Some legumes may store exceptionally high amounts, with reported content as high as 10-13% of seed dry weight, constituting over 95% of free amino acid nitrogen in some cases. researchgate.netresearchgate.net
Below is a table illustrating the approximate this compound content in the seeds of some notable plant species:
| Plant Species | Approximate Seed this compound Content (% Dry Weight) |
| Canavalia ensiformis | 2.5 - 5.1 uky.eduresearchgate.netuky.eduresearchgate.net |
| Canavalia gladiata | ~1.4 uky.eduuky.edu |
| Medicago sativa | 1.4 - 1.8 nih.govresearchgate.nettandfonline.comtandfonline.com |
| Dioclea megacarpa | Very high (can exceed 95% of free amino acid N) uky.edu |
| Vicia incana | Up to 3.27 g/100 g flour researchgate.net |
Note: this compound content can vary depending on factors such as variety, growing conditions, and analytical methods.
Accumulation in Plant Tissues (e.g., seeds, sprouts)
While present throughout the plant, L-canavanine primarily accumulates in the seeds. uky.eduuky.eduCurrent time information in Utrecht, NL.mdpi.com This accumulation serves a dual purpose: as a vital source of nitrogen for the germinating embryo and as a defense compound against herbivores and pathogens. wikipedia.orguky.eduuky.edumdpi.com During germination, the stored this compound is catabolized, yielding canaline (B555070) and urea (B33335), which are further broken down to provide nitrogen for the developing seedling. nih.gov Sprouts of this compound-containing plants, such as alfalfa (Medicago sativa), also contain appreciable levels of L-canavanine, ranging from 1.3% to 2.4% of the dry matter in commercially grown sprouts. nih.govuky.edutandfonline.comtandfonline.com L-canavanine has also been found in the root exudate of young plants like hairy vetch (Vicia villosa). frontiersin.orgnih.govnih.gov
Historical Context of L-Canavanine Discovery and Research
L-Canavanine was first discovered and isolated in 1929 from the jack bean (Canavalia ensiformis). nih.gov Early research focused on its structural determination and its similarity to arginine. The development of a specific colorimetric reaction using pentacyanoammoniumferrate facilitated extensive surveys of its distribution across various plant species. nih.gov
Gerald A. Rosenthal and colleagues have made significant contributions to the understanding of L-canavanine's biochemical ecology and its role as an arginine antimetabolite. Much of the detailed research findings regarding its toxicity, incorporation into proteins, and its function as a protective allelochemical against insects and other organisms stem from their work. uky.eduuky.eduuky.eduresearchgate.netuky.eduresearchgate.net Investigations into the tolerance or sensitivity of different organisms to L-canavanine have provided insights into the mechanisms by which some species can metabolize or avoid its detrimental effects. wikipedia.orguky.eduuky.eduuky.edu Research has also explored its potential applications, including its properties as a plant growth inhibitor and its effects on microbial communities. frontiersin.orgnih.govjst.go.jp
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-(diaminomethylideneamino)oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIGDSBMBYOPN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CON=C(N)N)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CON=C(N)N)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045041 | |
| Record name | L-Canavanine | |
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Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | L-Canavanine | |
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| Record name | Canavanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |
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Solubility |
Very soluble in water, Insoluble in alcohol, ether, benzene | |
| Record name | (L)-CANAVANINE | |
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Color/Form |
Crystals from absolute alcohol | |
CAS No. |
543-38-4 | |
| Record name | Canavanine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (L)-Canavanine | |
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| Record name | Canavanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01833 | |
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| Record name | L-Canavanine | |
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| Record name | Canavanine, crude | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CANAVANINE | |
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| Record name | (L)-CANAVANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Canavanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 °C, MP: 172 °C | |
| Record name | (L)-CANAVANINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Canavanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002706 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Effects and Toxicological Implications
General Toxicity Across Diverse Biological Systems
L-canavanine exhibits toxicity across various organisms, including plants, insects, and mammalian cells. Its impact is often linked to its structural mimicry of arginine and subsequent disruption of essential biochemical processes. nih.gov
Effects on Plant Growth and Development
L-canavanine can act as an allelochemical, inhibiting the growth of other plants. researchgate.net Studies have shown that application of L-canavanine, even at low concentrations, can result in the inhibition of plant growth. researchgate.net For instance, treatment of tomato seedlings with L-canavanine at concentrations of 10 or 50 µM for 24–72 hours inhibited root growth by 50% and 100%, respectively, without causing lethal effects. researchgate.net The allelopathic activity of L-canavanine in plants is believed to be primarily associated with the suppression of arginine metabolism. frontiersin.org Toxicity in plants is also potentially linked to the formation of non-functional proteins and the disruption of polyamine metabolism, as well as the formation of reactive nitrogen species like nitric oxide. researchgate.net
Impact on Insect Growth, Development, and Reproduction
L-canavanine is a well-documented insecticidal allelochemical produced by plants as a defense against phytophagous insects. researchgate.netnih.gov Its toxicity to insects is largely attributed to its incorporation into proteins, leading to the production of structurally aberrant and dysfunctional "canavanyl proteins". nih.govuky.edu
Studies on the tobacco hornworm (Manduca sexta), an insect highly susceptible to L-canavanine, have demonstrated significant deleterious effects, including reduced body weight, prolonged developmental times, and decreased fecundity and fertility. researchgate.net The biological burdens imposed by canavanyl protein formation in L-canavanine-treated Manduca sexta larvae persist throughout their life cycle. nih.gov
L-canavanine has also been shown to affect the fertility of the American cockroach (Periplaneta americana). Isolated from the seeds of Canavalia ensiformis, L-canavanine at concentrations of 0.05% and 0.1% in food produced significant sterility indices of 88.3% and 100.0%, respectively, in adult cockroaches, without significant effects on body weight or food intake. researchgate.net
In the olive fruit fly (Bactrocera oleae), L-canavanine inhibited egg hatching and significantly decreased larval survival and weight. ekt.gr Pupal weight and adult emergence were also depressed by L-canavanine. ekt.gr
The table below summarizes some observed effects of L-canavanine on insects:
| Insect Species | Effect of L-Canavanine | Source Plant (if specified) |
| Manduca sexta | Reduced body weight, prolonged development, reduced fertility | Leguminous plants |
| Periplaneta americana | Antifertility (sterility index 88.3%-100% at 0.05-0.1%) | Canavalia ensiformis |
| Bactrocera oleae | Inhibited egg hatching, decreased larval survival/weight, depressed pupal weight/adult emergence | Not specified |
| Spodoptera larvae | Retarded growth, reduced growth rate | Canavalia ensiformis |
Cytotoxicity in Mammalian Cells
L-canavanine has demonstrated cytotoxic effects in various mammalian cell lines, including human tumor cells. Its mechanism of action often involves the disruption of protein synthesis and function due to its incorporation in place of arginine. atmajaya.ac.idaacrjournals.org
In human colonic tumor cells (HT-29), L-canavanine exerted a cytostatic effect and caused an exponential decrease in survival with increasing concentration after a 24-hour exposure. aacrjournals.orgnih.gov L-canavanine has also been shown to enhance the cytotoxic effects of gamma-radiation in HT-29 cells, both when administered before or after irradiation. aacrjournals.orgnih.gov
Studies on human breast cancer cell line MCF-7 have indicated that L-canavanine can potentiate the toxicity of certain chemotherapeutic drugs, such as cisplatin (B142131) and vinblastine (B1199706), even in the presence of L-arginine. atmajaya.ac.id In arginine-deprived media, L-canavanine also potentiated the toxicity of doxorubicin (B1662922), paclitaxel (B517696), 5-fluorouracil (B62378), and amphotericin-B. atmajaya.ac.id
L-canavanine has been reported to inhibit the proliferation of various tumor cell types, including pancreatic, lung, colon, and leukemic cancers, in both in vitro and in vivo studies. peerj.com It has also shown cytotoxicity against both parental and multidrug-resistant human tumor cells. peerj.com
While high doses of L-canavanine can block DNA synthesis in vitro, lower doses have been observed to affect B-cell function in autoimmune mice. nih.gov L-canaline, a metabolite of L-canavanine, has been reported to be cytotoxic to human peripheral blood mononuclear cells (PBMCs) in vitro by disrupting polyamine biosynthesis. athmsi.org
Immunomodulatory and Autoimmune Effects in Mammals
Ingestion of L-canavanine has been linked to immunomodulatory effects and the induction of autoimmune phenomena in mammals, particularly a syndrome resembling Systemic Lupus Erythematosus (SLE). researchgate.netuky.edu
Induction of Systemic Lupus Erythematosus (SLE)-like Syndrome
Observations in humans and studies in primates and mice suggest that the ingestion of L-canavanine, particularly from sources like alfalfa sprouts, can induce or exacerbate an SLE-like syndrome. researchgate.netuky.edutandfonline.com This syndrome is characterized by the development of autoimmune symptoms. tandfonline.com
Studies in cynomolgus macaques (Macaca fascicularis) fed diets supplemented with alfalfa sprouts developed a syndrome similar to SLE. uky.edu When L-canavanine sulfate (B86663) was included in the diet, the SLE-like syndrome was reactivated upon re-challenge. researchgate.netuky.edu
In mice, feeding L-canavanine has increased the incidence of autoimmune symptoms in certain strains, such as NZB/W F1, NZB, and DBA/2 mice, showing exacerbation or triggering of SLE. researchgate.net This is thought to occur because L-canavanine can replace L-arginine during protein synthesis, leading to the formation of aberrant canavanyl proteins that may be recognized as foreign by the immune system, thus becoming a source of autoantigens. researchgate.nettandfonline.com These modified self-proteins could potentially disrupt antigen processing. researchgate.net
The induction or exacerbation of SLE by alfalfa tablets in humans has been reported in some cases, although epidemiological studies are sparse and the link remains controversial. researchgate.net However, studies with human volunteers and healthy cynomolgus monkeys have shown that alfalfa sprout intake can induce a lupus-like autoimmune syndrome with markers such as antinuclear antibodies, anti-dsDNA, and complement reduction, with remission observed upon discontinuation. researchgate.net
Alteration of Lymphocyte Function (e.g., PBMCs, T-cells, B-cells)
L-canavanine has been shown to affect the function of various lymphocytes, including peripheral blood mononuclear cells (PBMCs), T-cells, and B-cells. nih.govnih.govkobe-u.ac.jp
In vitro experiments have demonstrated that L-canavanine can stimulate the proliferation of human phytohaemagglutinin (PHA)-stimulated PBMCs and T cells from healthy donors. kobe-u.ac.jp However, it did not stimulate pokeweed mitogen (PWM)-stimulated PBMCs. kobe-u.ac.jp L-canavanine inhibited the spontaneous generation of immunoglobulin-secreting cells (ISC) of PBMCs but enhanced ISC generation of CD8(-) cells. kobe-u.ac.jp Further studies indicated that L-canavanine primarily acts on CD8(-)Leu8(+) T cells to regulate antibody synthesis and lymphocyte proliferation. nih.govkobe-u.ac.jp Lymphocytes from SLE patients were found to be poorly responsive to L-canavanine stimulation. nih.govkobe-u.ac.jp
L-canavanine's effects on B-cell function have also been reported. High doses can block DNA synthesis in vitro, while lower doses affect B-cell function in autoimmune mice, inhibiting [3H]thymidine incorporation in response to B-cell mitogens and pokeweed-induced intracytoplasmic immunoglobulin synthesis. nih.gov L-canavanine stimulated intracytoplasmic immunoglobulin (IgG greater than IgM). nih.gov T-cell functions, such as lymphoproliferation in response to concanavalin (B7782731) A or phytohemagglutinin and T-cell cytotoxicity, were not affected in these studies. nih.gov Dietary administration of L-canavanine to autoimmune mice resulted in an increase in spontaneous immunoglobulin-secreting cells and autoantibodies. nih.gov
L-canavanine may also affect the charged surface membrane properties of cells, and such alterations could potentially be associated with an abnormal immune response. researchgate.net
Here is a summary of L-canavanine's effects on lymphocyte function:
| Lymphocyte Type | Effect of L-Canavanine |
| Human PBMCs (healthy) | Stimulates proliferation (PHA-stimulated), inhibits spontaneous ISC generation |
| Human T-cells (healthy) | Stimulates proliferation (PHA-stimulated), acts mainly on CD8(-)Leu8(+) cells |
| Human PBMCs (SLE patients) | Poorly responsive to stimulation |
| Murine B-cells (autoimmune mice) | Inhibits proliferation (mitogen-induced), affects intracytoplasmic Ig synthesis, stimulates intracytoplasmic Ig |
| Murine T-cells (autoimmune mice) | Generally not affected in proliferation or cytotoxicity assays |
Autoantibody Production and Renal Damage
Research has indicated a link between L-canavanine exposure and the induction of autoimmune phenomena, particularly in susceptible individuals and animal models. Studies in certain mouse strains, such as NZB/W F1, NZB, and DBA/2 mice, have shown that dietary L-canavanine can lead to a syndrome resembling systemic lupus erythematosus (SLE). wikipedia.org This includes the development of autoantibodies and mediated renal damage characterized by increased proteinuria. uky.edu The susceptibility to these effects appears to be strain-dependent in mice. uky.edu
Further studies have explored the potential mechanisms behind L-canavanine-induced autoimmunity. It has been suggested that L-canavanine may alter B-cell function and potentially affect T-suppressor cells, which play a role in regulating antibody synthesis. uky.educabidigitallibrary.org Lymphocytes from SLE patients have been reported to be specifically unresponsive to L-canavanine. cabidigitallibrary.org
Cellular Responses to L-Canavanine-Induced Stress
Cellular exposure to L-canavanine triggers a complex stress response involving multiple pathways aimed at mitigating the disruptive effects of aberrant protein synthesis. ontosight.ai
Protein Misfolding and Aggregation
A primary consequence of L-canavanine incorporation into nascent polypeptide chains is the production of structurally abnormal proteins. ontosight.aiwikipedia.orgresearchgate.net Due to the structural difference between L-canavanine and L-arginine (an oxygen atom replacing a methylene (B1212753) bridge), proteins containing canavanine are likely to have altered three-dimensional conformations. wikipedia.orgresearchgate.net This misincorporation leads to protein misfolding and aggregation within the cell. ontosight.ainih.gov
Studies have utilized L-canavanine as a tool to induce protein folding stress in cellular models. nih.govhelsinki.fimolbiolcell.org This misfolding and aggregation can trigger cellular pathways involved in protein quality control, such as the unfolded protein response (UPR) and the heat shock response. ontosight.ai The presence of misfolded proteins can activate stress signaling pathways. ontosight.ai Unlike proteasomal inhibitors which block degradation, amino acid analogues like this compound cause aggregation of misfolded proteins. nih.gov
Apoptotic Cell Death Induction
In some cases, the cellular stress induced by L-canavanine, particularly the accumulation of misfolded proteins, can lead to the induction of apoptosis, or programmed cell death. ontosight.ainih.gov This mechanism may serve to eliminate damaged cells and prevent the propagation of aberrant proteins. ontosight.ai
Research on human acute leukemia Jurkat T cells treated with L-canavanine demonstrated the induction of apoptotic cell death in a dose-dependent manner. nih.gov This process was accompanied by biochemical events characteristic of apoptosis, including caspase-3 activation, degradation of poly(ADP-ribose) polymerase (PARP), and apoptotic DNA fragmentation. nih.gov While cytochrome c release from mitochondria was not detected in this specific study, the L-canavanine-induced caspase-3 activation pathway was found to be independent of cytochrome c and could be suppressed by the expression of anti-apoptotic regulators like Bcl-2 or Bcl-xL. nih.gov
In human glioblastoma cells, this compound treatment, particularly under arginine deprivation, has been shown to induce caspase-dependent apoptotic cell death. mdpi.com This effect appeared selective towards cancer cells compared to normal glial cells in that study. mdpi.com
Q & A
Q. Advanced Consideration :
- Pathway Analysis : Validate iNOS inhibition using western blotting or qPCR for iNOS expression. Compare with selective iNOS inhibitors (e.g., 1400W) to isolate L-canavanine’s mechanism .
What molecular mechanisms underlie L-canavanine detection in Drosophila gustatory systems?
Advanced Research Question
Methodological Answer:
- Genetic Tools : Use Gr66a-GAL4 or Gr8a-GAL4 drivers to target bitter-sensing gustatory receptor neurons (GRNs). Knock down candidate receptors (e.g., DmXR GPCR or Gao47A G-protein) via RNAi .
- Behavioral Assays :
- Rescue Experiments : Express DmXR or Gao47A in specific GRNs (e.g., Gr66a-GRNs) of mutant flies to restore aversion behavior .
- Key Findings : L-canavanine detection requires GR8a/GR66a receptor complexes and DmXR-Gαo signaling, highlighting a metabotropic pathway distinct from canonical ionotropic GR signaling .
How can researchers resolve contradictions in L-canavanine’s immunomodulatory effects across experimental models?
Advanced Research Question
Methodological Answer:
- Contextual Variables :
- Dosage : Primate studies show autoimmune induction at high doses (e.g., alfalfa seed diets), while in vitro cytoprotection occurs at low doses (5–10 µM). Standardize dose ranges per model .
- Species Specificity : Human/primates exhibit L-canavanine-induced lupus-like symptoms, whereas Drosophila and rodent models show aversion or cytoprotection. Cross-validate using human cell lines (e.g., THP-1 macrophages) .
- Experimental Design :
- Longitudinal Studies : In primates, monitor anti-dsDNA antibodies and hemolytic anemia over weeks to capture delayed autoimmune responses .
- Pathway Crosstalk : Assess interactions between iNOS inhibition (cytoprotective) and MHC-II activation (pro-autoimmune) via transcriptomics or cytokine profiling .
What strategies are recommended for identifying novel L-canavanine receptors in non-model organisms?
Advanced Research Question
Methodological Answer:
- Heterologous Expression : Screen candidate GPCRs or GRs in Xenopus oocytes or HEK293 cells. Measure calcium flux or cAMP changes upon L-canavanine exposure .
- CRISPR-Cas9 Knockouts : Generate receptor-deficient lines in target organisms (e.g., Aedes aegypti) and test feeding aversion via two-choice assays .
- Phylogenetic Analysis : Compare GR/GPCR sequences from L-canavanine-sensitive species (e.g., Drosophila) with resistant taxa to identify conserved binding domains .
How should researchers formulate hypotheses to investigate L-canavanine’s dual role as a toxin and cytoprotectant?
Basic Research Question
Methodological Answer:
- PICO Framework :
- Hypothesis Example :
"L-canavanine exhibits dose-dependent biphasic effects, inhibiting iNOS-mediated cytotoxicity at low concentrations but promoting MHC-II-mediated autoimmunity at high concentrations." - Validation : Use dose-response curves in multiple cell types and measure biomarkers (e.g., NO for cytoprotection, IFN-γ for autoimmunity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
